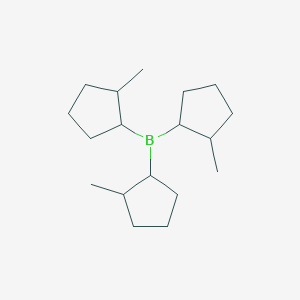
Tris(2-methylcyclopentyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-methylcyclopentyl)borane is an organoboron compound characterized by the presence of three 2-methylcyclopentyl groups attached to a central boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(2-methylcyclopentyl)borane typically involves the reaction of boron trichloride with 2-methylcyclopentylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
BCl3+3(2−methylcyclopentylMgBr)→B(2−methylcyclopentyl)3+3MgBrCl
The reaction is usually conducted at low temperatures to ensure high yields and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions: Tris(2-methylcyclopentyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The 2-methylcyclopentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or boronates.
Reduction: Reduced organic compounds with boron-containing by-products.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Tris(2-methylcyclopentyl)borane has found applications in various scientific research fields:
Chemistry: It is used as a catalyst in organic synthesis, particularly in hydroboration reactions.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism by which tris(2-methylcyclopentyl)borane exerts its effects is primarily through its role as a Lewis acid. The boron atom in the compound has an empty p-orbital, allowing it to accept electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates.
Molecular Targets and Pathways:
Lewis Acid-Base Interactions: The compound interacts with Lewis bases, such as amines and phosphines, to form stable adducts.
Catalytic Pathways: It participates in catalytic cycles, enhancing the rate of reactions by stabilizing transition states and intermediates.
Comparison with Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and use in frustrated Lewis pair (FLP) chemistry.
Tris(2,6-dimethylphenyl)borane: Utilized in organic synthesis and as a catalyst in polymerization reactions.
Uniqueness: Tris(2-methylcyclopentyl)borane is unique due to its specific steric and electronic properties, which make it suitable for selective catalytic applications and the formation of stable complexes with various substrates.
Properties
CAS No. |
51134-66-8 |
|---|---|
Molecular Formula |
C18H33B |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
tris(2-methylcyclopentyl)borane |
InChI |
InChI=1S/C18H33B/c1-13-7-4-10-16(13)19(17-11-5-8-14(17)2)18-12-6-9-15(18)3/h13-18H,4-12H2,1-3H3 |
InChI Key |
ALPIGSGDLGUNKX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCC1C)(C2CCCC2C)C3CCCC3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















